molecular formula C10H12O3 B2443916 2-[3-(Methoxymethyl)phenyl]acetic acid CAS No. 256382-37-3

2-[3-(Methoxymethyl)phenyl]acetic acid

Cat. No.: B2443916
CAS No.: 256382-37-3
M. Wt: 180.203
InChI Key: WVAGPNRMUXCPSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(Methoxymethyl)phenyl]acetic acid is an organic compound with the molecular formula C10H12O3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a methoxymethyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Methoxymethyl)phenyl]acetic acid typically involves the alkylation of phenylacetic acid derivatives. One common method is the reaction of 3-(methoxymethyl)benzyl chloride with sodium phenylacetate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization or chromatography may also be employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Methoxymethyl)phenyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: The major product is 2-[3-(carboxymethyl)phenyl]acetic acid.

    Reduction: The major product is 2-[3-(methoxymethyl)phenyl]ethanol.

    Substitution: The products vary depending on the nucleophile used, resulting in derivatives with different functional groups.

Scientific Research Applications

2-[3-(Methoxymethyl)phenyl]acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[3-(Methoxymethyl)phenyl]acetic acid depends on its specific application. In biological systems, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The methoxymethyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, increasing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetic acid: The parent compound without the methoxymethyl substitution.

    3-Methoxyphenylacetic acid: Similar structure but with a methoxy group directly attached to the phenyl ring.

    2-[3-(Hydroxymethyl)phenyl]acetic acid: Similar structure but with a hydroxymethyl group instead of a methoxymethyl group.

Uniqueness

2-[3-(Methoxymethyl)phenyl]acetic acid is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility in organic solvents and its ability to interact with specific biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-[3-(methoxymethyl)phenyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-13-7-9-4-2-3-8(5-9)6-10(11)12/h2-5H,6-7H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVAGPNRMUXCPSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=CC(=C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

256382-37-3
Record name 2-[3-(methoxymethyl)phenyl]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Under an atmosphere of argon gas, to sodium methoxide (160 g), methanol (800 ml) was added with stirring. Thereto, a solution of 3-bromomethylphenylacetic acid (226 g; prepared in Reference Example 18) in methanol (3200 ml) was added. The mixture was refluxed for 20 minutes. After the temperature of mixture became to room temperature, methanol was distilled off. The residue was poured into 2N HCl. Thereto, ethyl acetate was added. The organic layer was washed by an aqueous saturated solution of sodium chloride, dried over anhydrous magnesium sulfate and concentrated to obtain the title compound (176.3 g).
Name
sodium methoxide
Quantity
160 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
226 g
Type
reactant
Reaction Step Two
Quantity
3200 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.